![molecular formula C21H20N4O2 B2705811 6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2199423-71-5](/img/structure/B2705811.png)
6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Research has demonstrated the synthesis and evaluation of various compounds with structural similarities, emphasizing their antibacterial and antimicrobial activities. For instance, the synthesis of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, with grepafloxacin exhibiting potent in vitro activity (Miyamoto et al., 1995). Similarly, novel 6H-Indolo(2,3-b) Quinoxaline fused Azetidinones demonstrated a wide range of antimicrobial activities, including anti-inflammatory and antidepressant properties (Padmini et al., 2015).
Anticancer Applications
The synthesis of imidazoquinoline-based 2-azetidinones showcased significant antimicrobial and anticancer activities, with some compounds exhibiting good antibacterial activity and others showing potent anticancer effects (Kayarmar et al., 2017). Research into quinoline-azetidinone hybrids revealed compounds with significant antiproliferative activity against human cancer cell lines, suggesting their potential as cytotoxic agents more potent than standard drugs (Alegaon et al., 2017).
Antibacterial Agents
The exploration of azetidin-2-one fused quinoline analogues highlighted the synthesis and biological evaluation of novel derivatives, showing diuretic activity and suggesting their significance in medical research (Nayak et al., 2016). Another study on 7-Azetidinylquinolones as antibacterial agents provided insights into the structure-activity relationships, revealing compounds with broad-spectrum activity, particularly against Gram-positive organisms, and highlighting the potential for further development (Frigola et al., 1993).
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20-10-9-18(16-5-6-16)23-25(20)13-14-11-24(12-14)21(27)19-8-7-15-3-1-2-4-17(15)22-19/h1-4,7-10,14,16H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPMCDGMHRIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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